![molecular formula C20H22N2O4 B6430833 methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549042-73-9](/img/structure/B6430833.png)
methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate
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Overview
Description
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate (MPCB) is a synthetic compound belonging to the class of benzoate esters. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is used as a building block for various pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying biochemical processes.
Scientific Research Applications
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has numerous applications in scientific research. It is used as a substrate for the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential building block of DNA. In addition, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is used as a reagent in the synthesis of a variety of compounds, including terpenes, steroids, and phenols. Furthermore, it is used as a tool for studying the structure and function of enzymes and proteins, as well as for studying the mechanism of action of drugs.
Mechanism of Action
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is believed to act by inhibiting the enzyme thymidylate synthase. This enzyme is involved in the synthesis of thymidine monophosphate, an essential building block of DNA. By inhibiting this enzyme, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate prevents the formation of new DNA and thus has a cytotoxic effect.
Biochemical and Physiological Effects
methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as induce apoptosis, or programmed cell death. In addition, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been shown to have anti-inflammatory and antifungal properties.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water and other solvents. In addition, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.
Future Directions
There are a number of potential future directions for research involving methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate. These include further studies of its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to explore its potential as a tool for studying biochemical processes and the structure and function of enzymes and proteins. Other potential directions for research include the development of new synthetic methods for the production of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate, as well as the development of new therapeutic applications for this compound.
Synthesis Methods
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is synthesized using a two-step procedure. In the first step, pyridin-2-yloxycyclohexanecarboxylic acid is reacted with methyl chloroformate to form the corresponding ester. In the second step, the ester is reacted with benzoic acid to form methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate.
properties
IUPAC Name |
methyl 2-[(4-pyridin-2-yloxycyclohexyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-14-9-11-15(12-10-14)26-18-8-4-5-13-21-18/h2-8,13-15H,9-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUITWJDIDHSSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate |
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